molecular formula C14H16N2O2 B11821484 Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate

Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate

Cat. No.: B11821484
M. Wt: 244.29 g/mol
InChI Key: OHYSSIQGPCWCII-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate is an organic compound with the molecular formula C14H16N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and an amino group attached to a propenoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-ethylphenylamine under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The cyano group and the amino group play crucial roles in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 2-cyano-3-phenylprop-2-enoate: Lacks the ethyl group on the phenyl ring, resulting in different chemical and biological properties.

    Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate: The position of the ethyl group on the phenyl ring affects its reactivity and interactions.

    Ethyl 2-cyano-3-[(2-methylphenyl)amino]prop-2-enoate: The presence of a methyl group instead of an ethyl group leads to variations in its chemical behavior.

These comparisons highlight the uniqueness of ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate in terms of its structure and applications.

Biological Activity

Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in drug development and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group, an ethyl ester, and an aniline derivative. Its molecular formula is C13H15N2O2, with a molecular weight of approximately 231.27 g/mol. The compound's structure facilitates various chemical reactions, making it a versatile building block in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The cyano group acts as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on target enzymes. This interaction can inhibit enzyme activity, disrupting metabolic pathways.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. It has been observed to affect signaling pathways related to cell survival and proliferation.

Case Studies

  • Anticancer Effects : A study conducted on the compound's effects on breast cancer cell lines revealed significant cytotoxicity, with IC50 values indicating strong antiproliferative effects. The study suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, Apoptosis induction
Ethyl 2-cyano-3-(4-methoxyphenyl)amino prop-2-enoateAnticancerCell cycle arrest
Ethyl 2-cyano-3-(4-chloroanilino)prop-2-enoateAntimicrobialMembrane disruption

Properties

IUPAC Name

ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-11-7-5-6-8-13(11)16-10-12(9-15)14(17)18-4-2/h5-8,10,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYSSIQGPCWCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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